molecular formula C17H19NO5 B187944 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide CAS No. 3940-77-0

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide

Cat. No.: B187944
CAS No.: 3940-77-0
M. Wt: 317.34 g/mol
InChI Key: VJSVGMPTFKDYOC-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is a compound belonging to the class of benzamides. Benzamides are known for their wide range of medicinal, commercial, and synthetic applications. This particular compound is characterized by the presence of three methoxy groups on the benzene ring and an additional methoxy group on the phenyl ring attached to the amide nitrogen. The structure of this compound is notable for its potential interactions and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties. Additionally, it may interact with various signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide

Uniqueness

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is unique due to the presence of the methoxy group on the phenyl ring attached to the amide nitrogen. This structural feature may influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific arrangement of methoxy groups can affect its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-13-8-6-5-7-12(13)18-17(19)11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSVGMPTFKDYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192594
Record name Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3940-77-0
Record name 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3940-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003940770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the spatial arrangement of the methoxy groups in 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide?

A1: The crystal structure analysis reveals that three methoxy groups in the molecule lie almost in the plane of the aromatic rings to which they are attached. [] This planarity is indicated by the C—O—C—C torsion angles being close to 0°. Conversely, the methoxy group at the 4-position of the 3,4,5-trimethoxybenzene ring is oriented nearly perpendicular to the ring plane, as evidenced by the C—O—C—C torsion angle of 103.9°. []

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